molecular formula C12H14ClNO B2934449 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] CAS No. 1412906-69-4

4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane]

Cat. No.: B2934449
CAS No.: 1412906-69-4
M. Wt: 223.7
InChI Key: QPCMFURWEFLEDN-UHFFFAOYSA-N
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Description

4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] is a spirocyclic oxindole derivative of significant interest in modern medicinal chemistry and drug discovery research. This compound features a spiro-fused structure connecting an indole core to a tetrahydropyran (oxane) ring at the 3-position, creating a highly three-dimensional and rigid scaffold. The 4-chloro substitution on the indole ring is a common modification to fine-tune the compound's electronic properties, lipophilicity, and binding affinity to biological targets. Spirocyclic oxindoles, as a structural class, are recognized as privileged scaffolds in medicinal chemistry. Their inherent three-dimensionality improves physicochemical properties, such as metabolic stability and aqueous solubility, compared to flat aromatic compounds, and allows them to access underexplored chemical space . These structures are frequently investigated as key intermediates in the synthesis of complex natural products and as core motifs for developing new therapeutic agents. Research into analogs of spirooxindoles has demonstrated their potential in various biological applications, particularly as antitumor agents . The spirocyclic framework is a common feature in compounds designed to modulate specific protein-protein interactions and enzymatic activity. The presence of the spiro-oxane ring makes this compound a valuable building block for constructing diverse chemical libraries for high-throughput screening and for use in method development for stereoselective synthesis . This product is intended for research purposes only. 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] is not for diagnostic or therapeutic use and is strictly not intended for human or veterinary consumption.

Properties

IUPAC Name

4-chlorospiro[1,2-dihydroindole-3,4'-oxane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO/c13-9-2-1-3-10-11(9)12(8-14-10)4-6-15-7-5-12/h1-3,14H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPCMFURWEFLEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CNC3=C2C(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] involves several steps. One common method includes the reaction of indole derivatives with appropriate reagents to form the spirocyclic structure. For instance, the synthesis might start with the chlorination of an indole derivative followed by cyclization to form the spiro compound . Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as the use of specific catalysts and controlled temperatures .

Chemical Reactions Analysis

4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-1,2-dihydrospiro[indole-3,4’-oxane] involves its interaction with specific molecular targets. The indole moiety allows it to bind to various receptors and enzymes, influencing biological pathways. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Spiro[indole-oxane] Derivatives

(a) 5-Bromo-1,2-dihydrospiro[indole-3,4'-oxane] Hydrochloride
  • Structure : Bromine at position 5 vs. chlorine at position 3.
  • Synthesis : Commercial availability (e.g., CymitQuimica) indicates scalable synthesis, likely via halogenation of the indole precursor .
  • Applications : Used as a building block for drug discovery, with bromine enabling cross-coupling reactions (e.g., Suzuki-Miyaura) .
  • Physical Data: Molecular weight 292.62 g/mol (C₁₂H₁₅BrClNO), compared to 227.70 g/mol for the 4-chloro analogue .
(b) Unsubstituted 1,2-Dihydrospiro[indole-3,4'-oxane] Hydrochloride
  • Structure: No substituents on the indole ring.
  • Collision Cross-Section (CCS) : Predicted CCS for [M+H]+ is 142.8 Ų , indicating a compact structure compared to bulkier analogues .
  • Reactivity : The absence of electron-withdrawing groups (e.g., Cl, Br) may reduce electrophilic substitution activity at the indole ring.

Spiro[indole-piperidine] Derivatives

(a) 6-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine]-2-one
  • Structure : Piperidine ring replaces oxane; ketone at position 2.
  • Molecular Weight : 236.7 g/mol (C₁₂H₁₃ClN₂O), slightly higher than oxane analogues due to the nitrogen-rich piperidine ring .
  • Stability : Piperidine derivatives may exhibit enhanced basicity compared to oxane-containing compounds, influencing solubility and pharmacokinetics.
(b) 4-Chloro-1,2-dihydrospiro[indole-3,4'-piperidine] Derivatives
  • Example : 1-{2-[4-Chloro-1′-(2,2-dimethylpropyl)-7-hydroxy-1,2-dihydrospiro[indole-3,4′-piperidine]-1-yl]phenyl}-3-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}urea
  • Bioactivity : Demonstrated potent P2Y1 antagonism (IC₅₀ < 10 nM), highlighting the pharmacological relevance of spiro-piperidine scaffolds .
  • Key Difference : Piperidine’s amine functionality enables hydrogen bonding and salt formation, unlike the ether-linked oxane.

Tetrahydrocarbazole Analogues

4-Chloro-8-nitrotetrahydrocarbazole
  • Structure : Carbazole backbone instead of spiro[indole-oxane].
  • Synthesis : Derived from 4-chloro-o-nitroaniline via Fischer indole synthesis, yielding a melting point of 213°C .
  • Applications : Primarily used in materials science due to nitro group’s electron-deficient properties.

Research Implications and Gaps

  • Synthetic Challenges : Direct synthesis data for 4-chloro derivatives are sparse; future work could optimize halogenation protocols (e.g., electrophilic substitution or directed ortho-metalation).
  • Biological Screening : Oxane-based spiro compounds lack reported bioactivity data, unlike piperidine analogues (e.g., P2Y1 antagonists ).
  • Physicochemical Profiling : CCS and solubility studies for 4-chloro derivatives are needed to predict ADMET properties.

Biological Activity

4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] features a spirocyclic structure that is characteristic of many biologically active compounds. The presence of the chloro substituent and the indole moiety contributes to its unique pharmacological profile.

Antithrombotic Effects

Recent studies have highlighted the antithrombotic properties of related compounds in the same chemical family. For instance, a compound structurally similar to 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] demonstrated robust antithrombotic effects in vivo. It was shown to improve the bleeding risk profile compared to traditional P2Y12 antagonists like clopidogrel in rat models . This suggests a promising avenue for further exploration of 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] as a potential therapeutic agent.

Neuroprotective Properties

Compounds derived from indole structures have been associated with neuroprotective effects. A study focusing on 2,3-dihydroindole derivatives indicated that such compounds could exhibit antioxidant properties and interact with melatonin receptors . Given the structural similarities, it is plausible that 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] may also possess neuroprotective characteristics worth investigating.

The mechanisms through which 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] exerts its biological effects are not yet fully elucidated. However, the following pathways have been suggested based on related compounds:

  • P2Y Receptor Modulation : The antithrombotic activity may be mediated through modulation of P2Y receptors, which play a crucial role in platelet aggregation and thrombus formation .
  • Antioxidant Activity : Similar compounds have been shown to scavenge free radicals and reduce oxidative stress, contributing to their neuroprotective effects .

Case Studies and Research Findings

StudyFindings
Antithrombotic Activity A structurally similar compound exhibited significant antithrombotic effects in vivo with a favorable bleeding risk profile compared to clopidogrel .
Neuroprotective Effects Indole derivatives showed potential for neuroprotection and antioxidant activity, suggesting similar properties for 4-Chloro-1,2-dihydrospiro[indole-3,4'-oxane] .

Q & A

Q. How can researchers ensure compliance with safety protocols during large-scale synthesis?

  • Methodological Answer : Follow guidelines from safety data sheets (SDS) for similar compounds (e.g., avoid strong oxidizers, use explosion-proof equipment). Implement waste neutralization protocols for chlorinated byproducts. Document hazard assessments under REACH or local regulations .

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